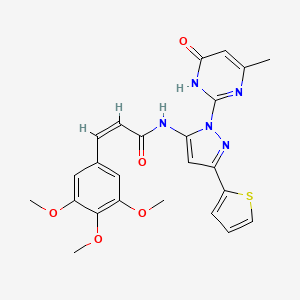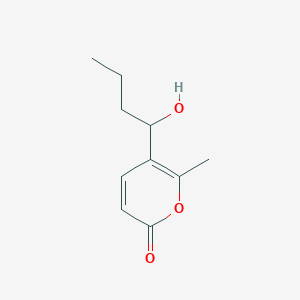
Xylariolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylariolide D is a secondary metabolite derived from the filamentous fungus Penicillium crustosum. It belongs to the class of polyketides, which are known for their diverse structures and biological activities. This compound is specifically a 6-methyl-2-pyrone derivative, and its biosynthesis involves a highly reducing polyketide synthase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of Xylariolide D in Penicillium crustosum involves a chain branching reaction catalyzed by a highly reducing polyketide synthase. The process begins with the formation of a linear carbon chain from simple acyl building blocks like acetyl-CoA and malonyl-CoA. The polyketide synthase catalyzes the formation of C-C bonds via decarboxylative Claisen condensation. A cytochrome P450-catalyzed hydroxylation converts the polyketide synthase product to the final metabolite, this compound .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound
Análisis De Reacciones Químicas
Types of Reactions: Xylariolide D undergoes various chemical reactions, including oxidation and hydroxylation. The polyketide synthase involved in its biosynthesis catalyzes a branching reaction during the chain elongation process .
Common Reagents and Conditions: The biosynthesis of this compound involves the use of acetyl-CoA and malonyl-CoA as building blocks. The reactions are catalyzed by polyketide synthase and cytochrome P450 enzymes under specific conditions that facilitate the formation of the final product .
Major Products Formed: The major product formed from the biosynthesis of this compound is the 6-methyl-2-pyrone derivative itself.
Aplicaciones Científicas De Investigación
Xylariolide D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biosynthetic pathway make it an interesting subject for studying polyketide synthases and their mechanisms. Additionally, this compound’s potential biological activities are being explored for drug development and natural product discovery .
Mecanismo De Acción
The mechanism of action of Xylariolide D involves its biosynthesis through a highly reducing polyketide synthase. The enzyme catalyzes the formation of a linear carbon chain, followed by a branching reaction and hydroxylation to produce the final compound. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
Xylariolide D is similar to other polyketide compounds produced by filamentous fungi, such as prethis compound and other 6-methyl-2-pyrone derivatives. Its uniqueness lies in the specific branching reaction catalyzed by the polyketide synthase during its biosynthesis .
List of Similar Compounds:- Prethis compound
- Other 6-methyl-2-pyrone derivatives
This compound stands out due to its specific biosynthetic pathway and the enzymes involved in its formation .
Propiedades
Número CAS |
1235861-26-3 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
Clave InChI |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(OC(=O)C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


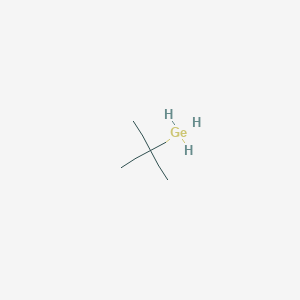
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
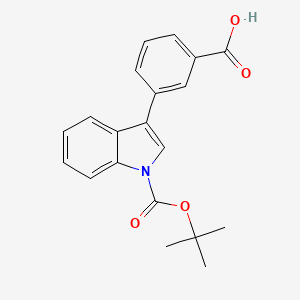
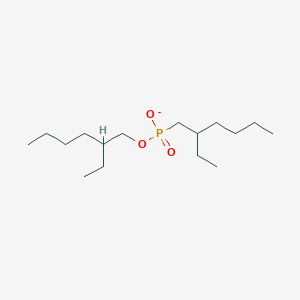
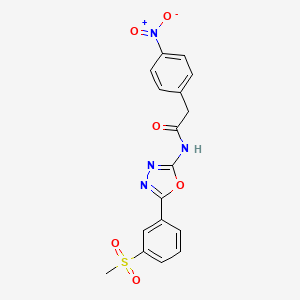
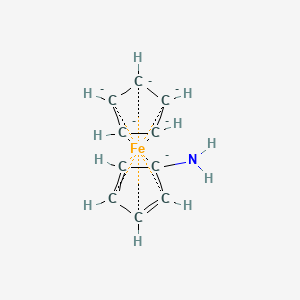
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
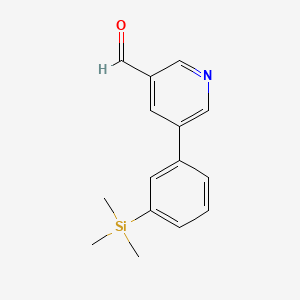
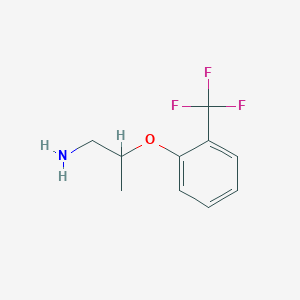
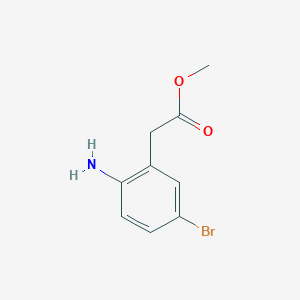

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
